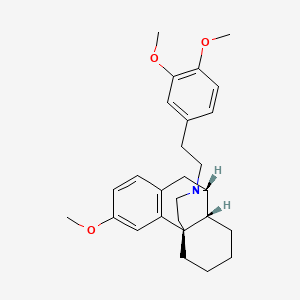
(-)-17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan: is a complex organic compound that belongs to the class of morphinans. This compound is characterized by the presence of a morphinan backbone, which is a tetracyclic structure, and a 3,4-dimethoxyphenethyl group attached to it. The presence of methoxy groups in the phenethyl moiety and the morphinan structure makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan typically involves multiple steps, starting from simpler organic molecules. One common approach is to use 3,4-dimethoxyphenethylamine as a starting material. This compound can be synthesized through the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine:
Formation of the Morphinan Backbone:
Industrial Production Methods: Industrial production of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous solvents
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the reagent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: N-bromosuccinimide in chloroform
Major Products:
- Oxidized, reduced, and substituted derivatives of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology:
Neurotransmitter Studies: Used in studies related to neurotransmitter pathways due to its structural similarity to certain neurotransmitters.
Receptor Binding Studies: Investigated for its binding affinity to various receptors in the brain.
Medicine:
Pharmacological Research: Explored for its potential analgesic and anti-inflammatory properties.
Drug Development: Potential candidate for the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mécanisme D'action
The mechanism of action of 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan involves its interaction with specific molecular targets in the body. The compound may exert its effects through the following pathways:
Receptor Binding: Binds to specific receptors in the brain, such as opioid receptors, leading to analgesic effects.
Enzyme Inhibition: Inhibits certain enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels and signaling pathways.
Signal Transduction: Modulates signal transduction pathways, leading to changes in cellular responses and functions.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the morphinan backbone.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a different functional group.
3,4-Dimethoxyphenylacetic Acid: A structurally similar compound with a carboxylic acid group.
Uniqueness:
Structural Complexity: The presence of both the 3,4-dimethoxyphenethyl group and the morphinan backbone makes 17-(3,4-Dimethoxyphenethyl)-3-methoxymorphinan unique.
The combination of these structural features may result in unique pharmacological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63690-30-2 |
|---|---|
Formule moléculaire |
C27H35NO3 |
Poids moléculaire |
421.6 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C27H35NO3/c1-29-21-9-8-20-17-24-22-6-4-5-12-27(22,23(20)18-21)13-15-28(24)14-11-19-7-10-25(30-2)26(16-19)31-3/h7-10,16,18,22,24H,4-6,11-15,17H2,1-3H3/t22-,24+,27+/m0/s1 |
Clé InChI |
XMRKEVYDRNKBOR-CAKYRVLISA-N |
SMILES isomérique |
COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
SMILES canonique |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3CCC5=CC(=C(C=C5)OC)OC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















